6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide
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Description
“6-(1H-pyrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]nicotinamide” is a chemical compound that is likely to be used in organic synthesis and pharmaceutical research . It is related to a class of compounds known as NAMPT (Nicotinamide phosphoribosyltransferase) activators . NAMPT is an enzyme that plays a crucial role in many biological processes including metabolism and aging, making it an attractive therapeutic target for the treatment of a diverse array of diseases .
Synthesis Analysis
The synthesis of such compounds often involves complex organic chemistry procedures. For instance, the synthesis of related compounds involves the optimization of novel urea-containing derivatives . The process also involves addressing issues such as CYP direct inhibition (DI), which is resolved through the modulation of lipophilicity .Mechanism of Action
Target of Action
Similar compounds have been found to target enzymes like nicotinamide phosphoribosyltransferase (nampt), which plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
It’s known that subtle structural variations on the phenyl moiety can tune biological properties toward antiviral or antitumoral activity .
Biochemical Pathways
Compounds with similar structures have been found to inhibit tubulin polymerization , which could potentially disrupt cell division and growth.
Pharmacokinetics
The presence of the trifluoromethyl group in similar compounds has been associated with improved bioavailability .
Result of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity .
Action Environment
The presence of the trifluoromethyl group in similar compounds has been associated with improved stability .
Properties
IUPAC Name |
6-pyrazol-1-yl-N-[3-(trifluoromethyl)phenyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N4O/c17-16(18,19)12-3-1-4-13(9-12)22-15(24)11-5-6-14(20-10-11)23-8-2-7-21-23/h1-10H,(H,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCIRUEDRQACROX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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